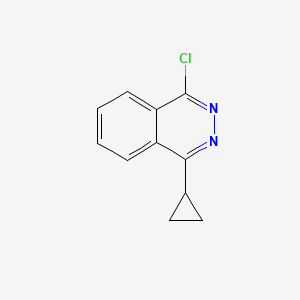![molecular formula C20H29NO4S B2579911 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide CAS No. 1797185-32-0](/img/structure/B2579911.png)
4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide” is a complex organic molecule. It contains an adamantine structure, which is a type of diamondoid and a stable, three-dimensional structure composed of carbon and hydrogen . The compound also contains methoxy groups and a sulfonamide group, which are common in many pharmaceuticals and could suggest potential medicinal applications .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be characterized by the three-dimensional adamantine structure, with the various groups (methoxy, methyl, and sulfonamide) attached at specific positions. These groups would likely influence the compound’s reactivity and potential applications .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the methoxy and sulfonamide groups could make the compound reactive with certain other chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantine structure could make the compound relatively stable and resistant to degradation. The methoxy groups could influence the compound’s solubility in certain solvents .Scientific Research Applications
Antimicrobial and Enzyme Inhibitory Activities : A study focused on the synthesis of a novel compound similar to the one , revealing its antimicrobial activity against both fungal and bacterial strains. Additionally, the compound showed potential as an acetylcholinesterase inhibitor, suggesting its relevance in Alzheimer’s disease research (Murugavel et al., 2017).
Antitumor Applications : Sulfonamides, including compounds structurally related to 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide, have been studied for their antitumor properties. These compounds, through specific molecular interactions, have shown promising results in cell-based antitumor screens and in inhibiting cancer cell growth (Owa et al., 2002).
Photodynamic Therapy for Cancer : A novel zinc phthalocyanine compound substituted with a benzenesulfonamide derivative group, similar to the compound , has been synthesized and characterized. This compound showed high singlet oxygen quantum yield and is considered to have potential in photodynamic therapy for treating cancer (Pişkin et al., 2020).
Environmental Degradation : Research has shown that sulfonamide antibiotics, which include similar compounds, can undergo degradation in environmental settings. This degradation involves unique pathways like ipso-hydroxylation, which helps in reducing the persistence of these antibiotics in the environment (Ricken et al., 2013).
Study of Molecular Dynamics : One-dimensional diffusion-ordered NMR spectroscopy has been used to study the dynamics of similar sulfonamide compounds in solution, providing insights into their molecular interactions and behavior (Sakamoto et al., 2008).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. The sulfonamide group, for instance, is found in some antibiotics and works by inhibiting bacterial synthesis of folic acid .
Future Directions
properties
IUPAC Name |
4-methoxy-N-[(2-methoxy-2-adamantyl)methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-13-6-18(24-2)4-5-19(13)26(22,23)21-12-20(25-3)16-8-14-7-15(10-16)11-17(20)9-14/h4-6,14-17,21H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAPQQOSRGFUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

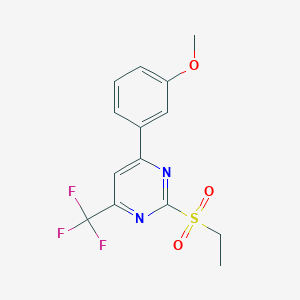

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine](/img/structure/B2579831.png)
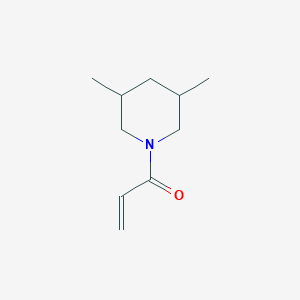
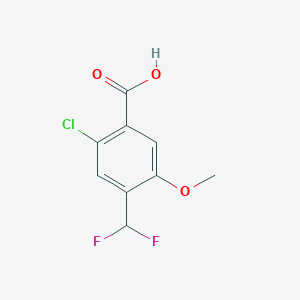
![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide](/img/structure/B2579835.png)
![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]-](/img/structure/B2579838.png)
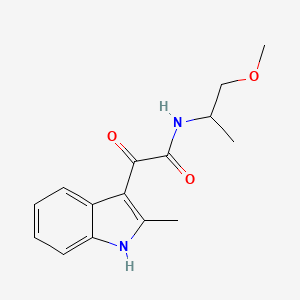

![2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine dihydrochloride](/img/structure/B2579844.png)

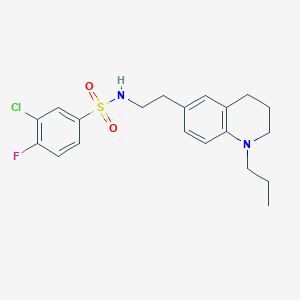
![3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579850.png)
